1-Bromo-3-t-butylthiobenzene
Overview
Description
1-Bromo-3-t-butylthiobenzene is an organic compound belonging to the class of aryl halides, specifically bromobenzenes, with a thioether functional group. It is characterized by its unique physical and chemical properties, making it a valuable intermediate in organic synthesis, particularly in proteomics research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-t-butylthiobenzene can be synthesized through various chemical methods. A common approach involves the direct bromination of 3-t-butylthiobenzene using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method ensures the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, are generally applied.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-t-butylthiobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-t-butylthiobenzene has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Studied as a potential drug candidate for the treatment of infectious diseases and cancer due to its antimicrobial, antifungal, and anticancer properties.
Material Science: Used to synthesize advanced materials, including polymers and organometallic compounds.
Biochemistry: Exhibits biological activities, such as inhibiting the growth of Gram-positive and Gram-negative bacteria.
Pharmaceutical Research: Its unique chemical properties make it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-3-t-butylthiobenzene involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Used in the synthesis of 4-tert-butyl-phenylboronic acid, important in the synthesis of various pharmaceuticals and fine chemicals.
1-Bromo-3,5-di-tert-butylbenzene: Another similar compound with applications in organic synthesis.
Uniqueness: 1-Bromo-3-t-butylthiobenzene is unique due to its thioether functional group, which imparts distinct chemical reactivity and biological activity compared to other bromobenzenes. This uniqueness makes it a valuable compound in various fields of research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-tert-butylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUYMJXPWBBKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613130 | |
Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135883-40-8 | |
Record name | 1-Bromo-3-(tert-butylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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